molecular formula C14H14O2 B1614788 2-(6-Methoxynaphthalen-2-yl)propanal CAS No. 27602-75-1

2-(6-Methoxynaphthalen-2-yl)propanal

Cat. No.: B1614788
CAS No.: 27602-75-1
M. Wt: 214.26 g/mol
InChI Key: RCGQAPUWWHXBOK-UHFFFAOYSA-N
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Description

“2-(6-Methoxynaphthalen-2-yl)propanal” is a chemical compound that is related to Naproxen . Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used worldwide .


Synthesis Analysis

The compound has been synthesized in various studies. For instance, a coupling between naproxen and 2,2-diphenylethylamine via amide bond formation was achieved to obtain N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . Another study reported the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives, which were evaluated for their potential antibacterial activity .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed in several studies. For example, one study reported the crystal structure of a related compound, 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .

Scientific Research Applications

Radioligand Binding and Antiproliferative Activity

2-(6-Methoxynaphthalen-2-yl)propanal derivatives, specifically N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives, have been explored for their sigma-subtype affinities and selectivities. They have demonstrated potential in tumor research and therapy due to their sigma(1) antagonist activity and antiproliferative effects in rat C6 glioma cells (Berardi et al., 2005).

Fluorogenic Labeling in HPLC

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative of this compound, is used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for biologically important thiols. It selectively reacts with thiols to give fluorescent adducts, aiding in pharmaceutical analysis (Gatti et al., 1990).

Solubility and Pharmaceutical Applications

The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, a compound related to this compound, in various solvents has been studied. This research is crucial for pharmaceutical applications and formulation development (Yan et al., 2009).

Antibacterial Activity

Derivatives of this compound, such as 2-(6-methoxynaphthalen-2-yl)propionic acid (1,3-dimethyl­butylidene)hydrazide, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential in antimicrobial research (Mamatha et al., 2011).

Catalytic Methylation in Drug Production

2-Methoxynaphthalene, derived from this compound, is used as an intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Research into catalytic methylation of 2-naphthol with dimethyl carbonate for this process has been explored, emphasizing green chemistry applications (Yadav & Salunke, 2013).

Quantum Mechanical and Spectroscopic Study

Experimental and theoretical studies on (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, related to this compound, focus on its optimized geometrical structure, electronic, and vibrational characteristics. This research is significant for understanding the molecular behavior in pharmaceutical sciences (Sakthivel et al., 2018).

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGQAPUWWHXBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950271
Record name 2-(6-Methoxynaphthalen-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27602-75-1
Record name 6-Methoxy-α-methyl-2-naphthaleneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27602-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-alpha-methylnaphthalen-1-acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027602751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Methoxynaphthalen-2-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-α-methylnaphthalen-1-acetaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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